5,5-Dimethylpiperidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

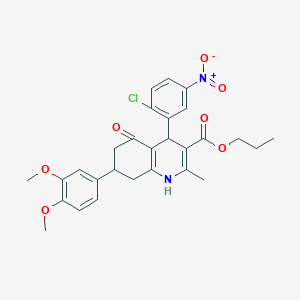

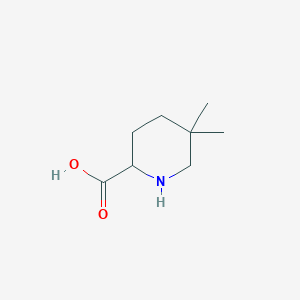

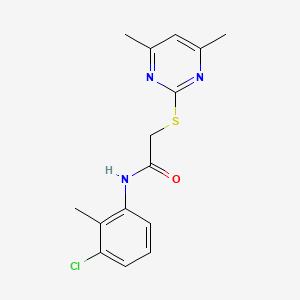

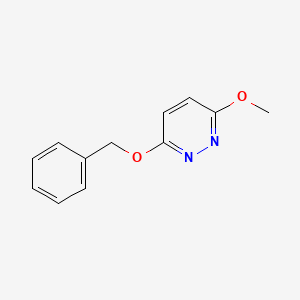

5,5-Dimethylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 5th position and a carboxylic acid group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,2-dimethyl-1,3-diaminopropane with a suitable carboxylating agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,5-Dimethylpiperidin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Carbonsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethylpiperidin-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen verwendet werden.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5,5-Dimethylpiperidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen mit Proteinen bilden und so deren Struktur und Funktion beeinflussen. Außerdem kann der Piperidinring mit Enzymen interagieren und deren Aktivität modulieren. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism of action of 5,5-Dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the piperidine ring can interact with enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pipecolsäure (Piperidin-2-carbonsäure): Ähnliche Struktur, jedoch ohne die beiden Methylgruppen an der 5. Position.

Prolin: Eine Aminosäure mit einer ähnlichen Piperidinringstruktur, aber anderen funktionellen Gruppen.

Einzigartigkeit

5,5-Dimethylpiperidin-2-carbonsäure ist aufgrund des Vorhandenseins der beiden Methylgruppen an der 5. Position einzigartig, die ihre chemische Reaktivität und ihre Wechselwirkungen mit biologischen Molekülen beeinflussen können. Dieses strukturelle Merkmal unterscheidet sie von anderen Piperidinderivaten und kann zu einzigartigen Anwendungen in verschiedenen Bereichen führen.

Eigenschaften

CAS-Nummer |

676355-70-7 |

|---|---|

Molekularformel |

C8H15NO2 |

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

5,5-dimethylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-3-6(7(10)11)9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

RNCALCQUIUHJEP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(NC1)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)

![ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)